1-Amino-4-(oxolan-2-yl)butan-2-one
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Overview
Description
1-Amino-4-(oxolan-2-yl)butan-2-one is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of an amino group, a butanone backbone, and an oxolane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Amino-4-(oxolan-2-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(oxolan-2-yl)butan-2-one with ammonia or an amine under specific conditions to introduce the amino group . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-Amino-4-(oxolan-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-4-(oxolan-2-yl)butan-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-4-(oxolan-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the oxolane ring provides structural stability. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
1-Amino-4-(oxolan-2-yl)butan-2-one can be compared with similar compounds such as:
3-Amino-4-(oxolan-2-yl)butan-1-ol: This compound has a similar structure but differs in the position of the amino group and the presence of an alcohol group.
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: Another structurally related compound with different functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-amino-4-(oxolan-2-yl)butan-2-one |
InChI |
InChI=1S/C8H15NO2/c9-6-7(10)3-4-8-2-1-5-11-8/h8H,1-6,9H2 |
InChI Key |
GUQMSHULNWUNEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCC(=O)CN |
Origin of Product |
United States |
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